4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Medicinal Chemistry Scaffold Hopping Heterocyclic Chemistry

4-(1-Methyl-1H-pyrrol-2-yl)butan-2-amine (CAS 1354960-38-5) is a primary alkylamine featuring an N-methylpyrrole aromatic moiety connected via an unsubstituted butyl chain to a chiral secondary amine center. It is classified as a small-molecule heterocyclic building block (MF: C₉H₁₆N₂; MW: 152.24 g/mol) and is primarily sourced for early-stage medicinal chemistry and fragment-based screening.

Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
CAS No. 1354960-38-5
Cat. No. B1423302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine
CAS1354960-38-5
Molecular FormulaC9H16N2
Molecular Weight152.24 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CN1C)N
InChIInChI=1S/C9H16N2/c1-8(10)5-6-9-4-3-7-11(9)2/h3-4,7-8H,5-6,10H2,1-2H3
InChIKeyXVKRHROYXMXJKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-pyrrol-2-yl)butan-2-amine (CAS 1354960-38-5) Procurement-Ready Research Scaffold Overview


4-(1-Methyl-1H-pyrrol-2-yl)butan-2-amine (CAS 1354960-38-5) is a primary alkylamine featuring an N-methylpyrrole aromatic moiety connected via an unsubstituted butyl chain to a chiral secondary amine center. It is classified as a small-molecule heterocyclic building block (MF: C₉H₁₆N₂; MW: 152.24 g/mol) and is primarily sourced for early-stage medicinal chemistry and fragment-based screening . Its structural composition offers a distinct substitution pattern relative to other pyrrole-alkylamine analogs, making it a valuable scaffold for generating proprietary chemical matter .

Procurement Risk Alert: Why Generic Pyrrole Amines Cannot Substitute 4-(1-Methyl-1H-pyrrol-2-yl)butan-2-amine (CAS 1354960-38-5)


Substitution with generically described pyrrole-alkylamines is chemically invalid due to the specific regiochemistry of this compound. The methyl group at the pyrrole N1 position and the 2-position attachment of the butan-2-amine chain dictate a unique three-dimensional electrostatic surface and hydrogen-bonding capacity distinct from N-unsubstituted pyrroles or 3-substituted isomers . Simple replacement with an unsubstituted pyrrole or a differently linked alkylamine will alter the molecular topology, inevitably leading to divergent binding interactions in biological systems and compromising the reproducibility of structure-activity relationship (SAR) campaigns .

Quantitative Differentiation and Analytical Characterization of 4-(1-Methyl-1H-pyrrol-2-yl)butan-2-amine (CAS 1354960-38-5)


Regioisomeric Scaffold Differentiation: Structural Comparison with Unsubstituted Pyrrole Analogs

The target compound features an N-methylated pyrrole ring substituted at the 2-position, whereas generic pyrrole-butane amines lack the N-methyl group or possess substitution at alternative ring positions (e.g., 3-position) . This specific N1-methyl-2-substituted architecture creates a unique electron density distribution on the pyrrole ring, which directly influences the geometry and strength of potential π-π stacking or cation-π interactions with target proteins . In silico or computational comparisons of this scaffold against non-methylated analogs demonstrate a shift in both lipophilicity (LogP) and the spatial vector of the basic amine, critical parameters for blood-brain barrier penetration and target engagement.

Medicinal Chemistry Scaffold Hopping Heterocyclic Chemistry

Analytical Specification Differentiation: Commercial Purity and Storage Compliance

Reputable commercial suppliers specify a minimum purity of 95% for this compound as determined by HPLC or NMR . The recommended long-term storage condition is specifically detailed as a sealed container in a dry, cool environment (2-8°C) . This specification directly addresses the inherent sensitivity of the pyrrole ring to polymerization and oxidation upon exposure to air, heat, or moisture [1].

Quality Control Analytical Chemistry Inventory Management

Advanced Scaffold Differentiation: Comparison with Gem-Dimethyl Analog (CAS 1520189-94-9)

A closely related analog, 2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine (CAS 1520189-94-9), incorporates an additional methyl group at the 2-position of the butyl chain, converting the secondary amine of the target compound into a more sterically hindered tertiary amine [1]. This structural modification has a direct impact on the basicity (pKa) of the amine and the rotational freedom of the alkyl linker .

Medicinal Chemistry SAR Studies Lead Optimization

Optimal Application Scenarios for Procuring 4-(1-Methyl-1H-pyrrol-2-yl)butan-2-amine (CAS 1354960-38-5)


Scaffold for Structure-Activity Relationship (SAR) Studies on Pyrrole-Based Ligands

This compound serves as a precise, small-molecule template for establishing baseline SAR around N-methylated pyrrole amines. Its defined 2-substitution pattern and free primary amine allow for systematic derivatization (e.g., amide coupling, reductive amination) to explore chemical space around targets such as sigma receptors or kinases, where pyrrole moieties are known pharmacophores .

Fragment-Based Drug Discovery (FBDD) Screening Library Component

With a molecular weight of 152.24 g/mol and a high degree of structural novelty, this compound is an ideal candidate for inclusion in fragment libraries aimed at identifying novel hits against challenging targets. Its specific N-methylpyrrole feature provides a distinct binding motif compared to more common phenyl or unsubstituted heterocyclic fragments, potentially yielding proprietary intellectual property positions early in the drug discovery process .

Synthesis of Advanced Chemical Probes or Tool Compounds

The compound's defined structure is critical for generating chemical probes where the exact position of the methyl group is essential for target engagement. Researchers can utilize this building block to synthesize labeled analogs (e.g., fluorescent or biotinylated derivatives) for cellular target identification or mechanism of action studies, leveraging the primary amine as a functional handle for conjugation .

Method Development for Chiral Resolution or Asymmetric Synthesis

Given the presence of a chiral center at the 2-position of the butyl chain, this compound can be employed as a model substrate for developing and validating novel asymmetric synthetic methodologies or chiral chromatographic resolution techniques. Procuring the racemic mixture is often the first step in establishing protocols to access enantiopure materials for advanced biological testing .

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